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Compound of Interest
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Get Quote

Executive Summary

3-Fluoropyridine Hydrochloride is a critical fluorinated heterocyclic building block used
extensively in modern drug discovery. As a bioisostere of pyridine, the introduction of the
fluorine atom at the C3 position significantly alters the electronic landscape of the ring,
modulating basicity (pKa), lipophilicity (LogP), and metabolic stability. This guide details the
synthesis, physical properties, and functionalization strategies for this scaffold, providing
researchers with a self-validating roadmap for its utilization in pharmaceutical synthesis.

Chemical Identity & Physical Properties[1][2][3][4]

The hydrochloride salt is typically generated in situ or isolated as a hygroscopic solid to
improve stability and handling compared to the volatile free base.

Datasheet: 3-Fluoropyridine (Free Base vs. HCI Salt)
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3-Fluoropyridine (Free

3-Fluoropyridine

Property .
Base) Hydrochloride
CAS Number 372-47-4 14266-99-0
Formula CsH4FN CsH4FN - HCI
Molecular Weight 97.09 g/mol 133.55 g/mol
o White to off-white hygroscopic

Appearance Clear, colorless liquid ]

solid
Boiling Point 107-108 °C N/A (Solid)
Melting Point -13°C 208-212 °C (Decomposes)
Density 1.13 g/mL (25 °C) N/A

o ~2.97 (Reduced basicity vs

pKa (Conj. Acid) N/A

Pyridine)

Solubility

Miscible in organic solvents,

water

Highly soluble in water, MeOH,
DMSO

Electronic Effects of Fluorination

The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-1), which:

o Lowers Basicity: The pKa drops from 5.2 (pyridine) to ~3.0 (3-fluoropyridine), reducing the

propensity for N-oxidation and altering binding affinity in enzyme pockets.

o Activates C2/C4: The -l effect makes the C2 and C4 positions more susceptible to

nucleophilic attack (though less than 2- or 4-fluoropyridine) and significantly acidifies the

C2/C4 protons, facilitating directed lithiation.

Synthetic Routes & Manufacturing|[5]

The synthesis of 3-Fluoropyridine Hydrochloride typically follows the Balz-Schiemann

reaction pathway, starting from 3-aminopyridine. Direct halogen exchange (Halex) is less

common due to the unreactive nature of the C3 position in nucleophilic aromatic substitution.
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Primary Synthesis Workflow (Balz-Schiemann)

Protocol Overview:

Diazotization: 3-Aminopyridine is treated with sodium nitrite (NaNO3) in tetrafluoroboric acid
(HBFa4) at low temperatures (-5°C to 0°C).

¢ Salt Isolation: The intermediate diazonium tetrafluoroborate salt is isolated.

o Thermal Decomposition: The salt is heated (often in an inert solvent like decalin or dry) to
release N2 and BFs3, yielding 3-fluoropyridine.

» Hydrochlorination: The free base is dissolved in ether/dioxane and treated with anhydrous
HCI gas to precipitate the hydrochloride salt.

Visualization: Synthesis Pathway
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Caption: Step-by-step synthesis from 3-Aminopyridine via the Balz-Schiemann reaction to the
Hydrochloride salt.

Reactivity & Functionalization[6]
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3-Fluoropyridine is a versatile scaffold. The fluorine atom directs functionalization, enabling the

construction of complex pharmaceutical cores.

Directed Ortho-Lithiation (DoM)

The fluorine atom is a potent ortho-directing group (ODG).

Regioselectivity: Lithiation with LDA or n-BuLi occurs predominantly at C2 (the position
between N and F) due to the synergistic inductive effect of both the ring nitrogen and the
fluorine.

C4 Functionalization: If the C2 position is blocked (e.g., with a silyl group) or if specific
"super-basic" conditions (LIDAKOR) are used, lithiation can be directed to C4.

Protocol Insight: Reactions must be kept below -78°C to prevent nucleophilic attack of the
base on the pyridine ring or "pyridyne" formation (elimination of LiF).

Cross-Coupling Reactions|[6]

Suzuki-Miyaura: The C-F bond is generally inert to standard Pd-catalyzed coupling.
However, the pyridine ring can be brominated/iodinated at other positions to serve as a
coupling partner.

Nucleophilic Aromatic Substitution (SNAr): The C3-F bond is not a good leaving group for
SNAr because it is not activated by the ring nitrogen (unlike C2-F or C4-F). Displacement of
the fluorine usually requires strong electron-withdrawing groups at C2/C6 or extreme
conditions.

Visualization: Reactivity Logic
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Caption: Primary reactivity pathways for 3-Fluoropyridine, highlighting C2-lithiation dominance.

Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability

o Metabolic Blocking: Replacing a C-H bond with C-F at the 3-position blocks oxidative
metabolism (P450-mediated hydroxylation) that typically occurs at electron-rich positions.

o pKa Modulation: The fluorine reduces the basicity of the pyridine nitrogen. This is crucial for:
o Reducing HERG channel inhibition (often linked to basic amines).

o Improving membrane permeability by increasing the fraction of the neutral species at
physiological pH.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors (e.g., c-Met or VEGFR), the 3-fluoropyridine moiety is
often used to replace a phenyl or pyridine ring. The fluorine atom can engage in intramolecular
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hydrogen bonding or specific dipole interactions within the ATP-binding pocket, improving

potency and selectivity.

Handling, Stability & Safety
Safety Profile (MSDS Summary)

e Hazards: 3-Fluoropyridine (and its HCI salt) is Flammable (Free base), Toxic if swallowed,

and causes Skin/Eye Irritation.

Specific Danger: Reaction with strong nucleophiles or reducing agents can release fluoride

ions.

Storage: The hydrochloride salt is hygroscopic. Store under inert atmosphere
(Argon/Nitrogen) in a desiccator. The free base is volatile; keep cold (2-8°C).

Handling Protocol

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood.

Neutralization: If using the HCI salt in a reaction requiring the free base, suspend the salt in
an organic solvent (e.g., DCM) and wash with saturated NaHCOs. Dry the organic layer over
MgSOa4 before use.

Disposal: Dispose of as halogenated organic waste. Do not mix with strong acids or
oxidizers.
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o Safety Data:Sigma-Aldrich. "Safety Data Sheet for 3-Fluoropyridine.”

o To cite this document: BenchChem. [3-Fluoropyridine Hydrochloride: Technical Guide &
Chemical Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8629962/docs#3-fluoropyridine-hydrochloride-
technical-guide-chemical-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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